Cas no 908293-83-4 (Phosphine,bis(1,1-dimethylethyl)[2'-(1-methylethoxy)[1,1'-binaphthalen]-2-yl]-)

Phosphine,bis(1,1-dimethylethyl)[2'-(1-methylethoxy)[1,1'-binaphthalen]-2-yl]- structure
908293-83-4 structure
Product Name:Phosphine,bis(1,1-dimethylethyl)[2'-(1-methylethoxy)[1,1'-binaphthalen]-2-yl]-
CAS No:908293-83-4
MF:C31H37OP
MW:456.598649740219
CID:1954884
PubChem ID:16079155
Update Time:2025-04-21

Phosphine,bis(1,1-dimethylethyl)[2'-(1-methylethoxy)[1,1'-binaphthalen]-2-yl]- Chemical and Physical Properties

Names and Identifiers

    • Phosphine,bis(1,1-dimethylethyl)[2'-(1-methylethoxy)[1,1'-binaphthalen]-2-yl]-
    • SCHEMBL352082
    • 908293-83-4
    • Di-tert-butyl(2'-isopropoxy-[1,1'-binaphthalen]-2-yl)phosphine
    • Inchi: 1S/C31H37OP/c1-21(2)32-26-19-17-22-13-9-11-15-24(22)28(26)29-25-16-12-10-14-23(25)18-20-27(29)33(30(3,4)5)31(6,7)8/h9-21H,1-8H3
    • InChI Key: SJGVENPVPLBUJV-UHFFFAOYSA-N
    • SMILES: P(C1C=CC2C=CC=CC=2C=1C1=C(C=CC2C=CC=CC1=2)OC(C)C)(C(C)(C)C)C(C)(C)C

Computed Properties

  • Exact Mass: 456.25820280Da
  • Monoisotopic Mass: 456.25820280Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 33
  • Rotatable Bond Count: 6
  • Complexity: 614
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 8.4
  • Topological Polar Surface Area: 9.2Ų

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